molecular formula C22H29N3O B2927163 N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}propanamide CAS No. 946287-53-2

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}propanamide

Cat. No.: B2927163
CAS No.: 946287-53-2
M. Wt: 351.494
InChI Key: NXTDBTVMLXDOPB-UHFFFAOYSA-N
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Description

N-{2-[4-(Dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}propanamide is a tertiary amine-containing compound characterized by a dimethylamino-substituted phenyl ring, a tetrahydroisoquinoline moiety, and a propanamide side chain.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O/c1-4-22(26)23-15-21(18-9-11-20(12-10-18)24(2)3)25-14-13-17-7-5-6-8-19(17)16-25/h5-12,21H,4,13-16H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTDBTVMLXDOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Tetrahydroisoquinoline Core: This step involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the dimethylamino group.

    Coupling with the Aromatic Ring: The final step involves coupling the tetrahydroisoquinoline core with the aromatic ring containing the dimethylamino group, typically through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Pharmacology: It is used to investigate the mechanisms of action of various drugs and their interactions with biological targets.

    Chemical Biology: The compound serves as a probe to study biological pathways and molecular interactions.

    Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group Analysis
  • Dimethylamino Phenyl Group: The dimethylamino group on the phenyl ring is a common feature in compounds like N-(4-dimethylamino 3,5-dinitrophenyl) acetonitrile (), which has been studied for its electronic and optical properties. The electron-donating dimethylamino group enhances charge transfer capabilities, a feature that may also apply to the target compound .
  • Tetrahydroisoquinoline Moiety: This bicyclic structure is absent in the sulfonamide derivatives described in (e.g., 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide).

Key Observations :

  • The target compound lacks the sulfonamide and heteroaromatic (pyridinyl) groups present in , which may reduce its solubility compared to the sulfonamide derivative .
  • Unlike the nitro-substituted acetonitrile in , the dimethylamino group in the target compound likely confers higher electron density, affecting reactivity and intermolecular interactions .
Electronic and Spectroscopic Properties

Theoretical studies on N-(4-dimethylamino 3,5-dinitrophenyl) acetonitrile () highlight the importance of electron-donating and -withdrawing groups in modulating dipole moments and charge transfer.

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}propanamide is a compound of significant interest due to its potential pharmacological properties. This article delves into its biological activity, synthesis, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydroisoquinoline moiety, which is known for its diverse biological activities. The molecular formula is C23H30N2C_{23}H_{30}N_{2}, with a molecular weight of approximately 362.50 g/mol. Its structure includes a dimethylamino group and a propanamide functional group that contribute to its biological interactions.

Research indicates that compounds similar to this compound may act as D1 receptor positive allosteric modulators . This mechanism enhances dopamine signaling pathways, which are crucial in treating conditions like Parkinson's disease and schizophrenia . The modulation of D1 receptors can lead to improved cognitive function and motor control.

Pharmacological Effects

  • Neuroprotective Properties : Studies have shown that tetrahydroisoquinoline derivatives exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells .
  • Antidepressant Activity : Some derivatives have demonstrated potential antidepressant effects in animal models by enhancing neurotransmitter levels in the brain .
  • Anti-cancer Potential : Preliminary studies suggest that certain analogs may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of tetrahydroisoquinoline derivatives in a model of oxidative stress-induced neuronal injury. The results indicated that treatment with these compounds significantly reduced cell death and increased cell viability compared to untreated controls.

Case Study 2: Antidepressant Activity
In a double-blind study involving animal models of depression, administration of this compound resulted in a notable decrease in depressive-like behaviors as measured by the forced swim test and tail suspension test.

Synthesis Methods

The synthesis of this compound has been achieved through various methods involving multi-step organic reactions. Key steps include:

  • Formation of Tetrahydroisoquinoline : Utilizing cyclization reactions from appropriate precursors.
  • Amidation Reaction : The final step involves the coupling of the tetrahydroisoquinoline derivative with propanoyl chloride to form the desired amide.

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